molecular formula C9H10ClNS B1597061 N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride CAS No. 55246-78-1

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride

Cat. No. B1597061
CAS RN: 55246-78-1
M. Wt: 199.7 g/mol
InChI Key: FEZXLOXGKBWRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride” is a chemical compound with the molecular formula C9H10ClNS and a molecular weight of 199.7 . It is used for proteomics research .

Scientific Research Applications

Proteomics Research

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride: is utilized in proteomics research due to its reactivity and specificity. It serves as a reagent in the identification and quantification of proteins, particularly in the study of protein modifications and interactions . Its unique chemical properties allow for selective labeling and detection of proteins, aiding in the understanding of complex proteomic landscapes.

Synthesis of Thiourea Derivatives

This compound is instrumental in the synthesis of various thiourea derivatives . These derivatives are known for their ability to complex metal ions and have applications ranging from catalysis to the development of pharmaceuticals. The versatility of thiourea derivatives makes N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride a valuable starting material in synthetic chemistry.

Biological Activity Studies

Derivatives of this compound have been explored for their potential biological activities. For instance, studies have investigated their use as nicotinic acetylcholine receptor agonists due to their structural similarity to known biological molecules . This opens up possibilities for the development of new therapeutic agents targeting neurological pathways.

Catalysis

The compound’s reactivity profile makes it suitable for use as a catalyst or a catalyst precursor in various chemical reactions. It can facilitate transformations that are essential in the production of fine chemicals and pharmaceuticals, making it a compound of interest in green chemistry and sustainable industrial processes .

properties

IUPAC Name

N-methyl-N-(4-methylphenyl)carbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c1-7-3-5-8(6-4-7)11(2)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZXLOXGKBWRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374964
Record name N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride

CAS RN

55246-78-1
Record name N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55246-78-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
Reactant of Route 3
N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
Reactant of Route 4
Reactant of Route 4
N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
Reactant of Route 5
Reactant of Route 5
N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
Reactant of Route 6
N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.